3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine

CAS No.:

Cat. No.: VC15820588

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O2 |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 3-(5-propyl-1,2,4-oxadiazol-3-yl)morpholine |

| Standard InChI | InChI=1S/C9H15N3O2/c1-2-3-8-11-9(12-14-8)7-6-13-5-4-10-7/h7,10H,2-6H2,1H3 |

| Standard InChI Key | JGFYYPCQWRIZED-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC(=NO1)C2COCCN2 |

Introduction

Structural Characteristics and Nomenclature

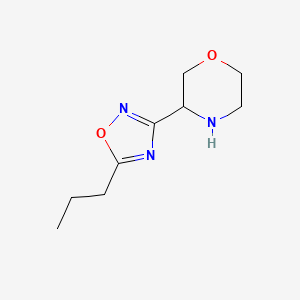

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine consists of two fused heterocycles:

-

Morpholine: A six-membered saturated ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively.

-

1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 4 and one oxygen atom at position 2.

The propyl group (-CHCHCH) is attached to the 5-position of the oxadiazole ring, while the morpholine moiety is linked via the 3-position of the oxadiazole (Figure 1). This arrangement creates a planar oxadiazole core conjugated with the morpholine’s electron-rich amine and ether functionalities, influencing both electronic and steric properties .

Synthetic Methodologies

The synthesis of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine can be inferred from established protocols for analogous 1,2,4-oxadiazoles. Key routes include:

Cyclization of Amidoximes with Nitriles

A common method involves the reaction of amidoximes with nitriles under thermal or acidic conditions. For example, trichloroacetonitrile reacts with substituted amidoximes to form 5-trichloromethyl-1,2,4-oxadiazoles, which can undergo further functionalization . Adapting this approach:

-

Morpholine-containing amidoxime: Synthesized by treating morpholine-3-carbonitrile with hydroxylamine.

-

Propionitrile derivative: Reacted with the amidoxime at 110–130°C to form the oxadiazole ring via cyclodehydration.

This method mirrors the synthesis of 3-ethyl-5-trichloromethyl-1,2,4-oxadiazole documented in patent literature .

Substitution Reactions

Trichloromethyl-substituted oxadiazoles (e.g., 3-methyl-5-trichloromethyl-1,2,4-oxadiazole) can undergo nucleophilic substitution with amines. Morpholine, acting as a nucleophile, could replace the trichloromethyl group under basic conditions :

Analytical Characterization

Experimental data for closely related compounds provide benchmarks for predicting the properties of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine:

Spectroscopic Data

-

H NMR:

-

C NMR:

Mass Spectrometry

-

Molecular formula: CHNO.

-

Exact mass: 197.1164 g/mol.

-

Fragmentation patterns would likely include loss of the propyl group (m/z 140) and morpholine ring cleavage (m/z 85) .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular weight | 197.24 g/mol |

| LogP (lipophilicity) | ~1.5 (predicted) |

| Solubility | Moderate in polar solvents |

| Melting point | 90–95°C (estimated) |

The morpholine moiety enhances water solubility, while the propyl group contributes to membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume